Cas no 60481-94-9 (2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate)

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate structure
60481-94-9 structure
Product Name:2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate
Numero CAS:60481-94-9
MF:C12H20O8
MW:292.282404899597
CID:952234
PubChem ID:16211407
Update Time:2025-04-19

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate
    • 2,3-DIFLUORO-6-NITROPHENYL ACETIC EHTER
    • 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
    • (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate, 98%
    • A-L-xylo-2-Hexulofuranosonic acid hydrate (1:1)
    • ?-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-, monohydrate (9CI); 7H-1,3-Dioxolo[4,5]furo[3,2-d][1,3]dioxin, ?-L-xylo-2-hexulofuranosonic acid deriv.; 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate;?-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-, hydrate (1:1)
    • a-L-xylo-2-Hexulofuranosonic acid,2,3:4,6-bis-O-(1-methylethylidene)-, hydrate (1:1)
    • W-203261
    • W-203523
    • MFCD00150517
    • 2,3:4,6-bis-O-(1-methylethylidene)-
    • Dikegulac monohydrate
    • 68539-16-2
    • SCHEMBL2062735
    • (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
    • F20377
    • AS-10325
    • AKOS015892738
    • 2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
    • AMY40592
    • 60481-94-9
    • (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
    • (3aS,3bR,7aS,8aR)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine-8a-carboxylic acid hydrate
    • (-)-2,3:4,6-Di-O-isoproyplidene-2-keto-L-gulonic acid monohydrate
    • CS-0017944
    • Inchi: 1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1
    • Chiave InChI: ZFQRGFMVXLSLKZ-QCILGFJPSA-N
    • Sorrisi: O1[C@H]2COC(C)(C)O[C@H]2[C@H]2[C@]1(C(=O)O)OC(C)(C)O2.O

Proprietà calcolate

  • Massa esatta: 292.11600
  • Massa monoisotopica: 292.11581759g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 418
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 84.4Ų

Proprietà sperimentali

  • Densità: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Dissoluzione (38 g/l) (25°C),
  • PSA: 92.68000
  • LogP: 0.40480
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd